molecular formula C22H16F2N4O3 B13360544 1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13360544
M. Wt: 422.4 g/mol
InChI Key: COTYUPRKZMMOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the reaction of 4-(difluoromethoxy)benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl chloroformate to yield the 1,2,4-triazole ring. The final step involves the coupling of the triazole derivative with 4-phenoxyphenylamine under appropriate conditions to obtain the target compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H16F2N4O3

Molecular Weight

422.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C22H16F2N4O3/c23-22(24)31-19-12-8-16(9-13-19)28-14-25-20(27-28)21(29)26-15-6-10-18(11-7-15)30-17-4-2-1-3-5-17/h1-14,22H,(H,26,29)

InChI Key

COTYUPRKZMMOCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NN(C=N3)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.